5-Pentylbenzisoxazol-3(2H)-one
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Overview
Description
5-Pentylbenzisoxazol-3(2H)-one is an organic compound that belongs to the class of benzisoxazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentylbenzisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-pentylphenylhydroxylamine with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions to form the benzisoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Pentylbenzisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzisoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups like halides, alkyl groups, or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 5-Pentylbenzisoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzisoxazol-3(2H)-one: The parent compound without the pentyl group.
4-Methylbenzisoxazol-3(2H)-one: A similar compound with a methyl group instead of a pentyl group.
5-Ethylbenzisoxazol-3(2H)-one: A compound with an ethyl group at the same position.
Uniqueness
5-Pentylbenzisoxazol-3(2H)-one is unique due to the presence of the pentyl group, which can influence its physical, chemical, and biological properties. This structural variation can affect its solubility, reactivity, and interaction with biological targets, making it distinct from other benzisoxazole derivatives.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-pentyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C12H15NO2/c1-2-3-4-5-9-6-7-11-10(8-9)12(14)13-15-11/h6-8H,2-5H2,1H3,(H,13,14) |
InChI Key |
CBLKEWJPKNKJMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)ONC2=O |
Origin of Product |
United States |
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